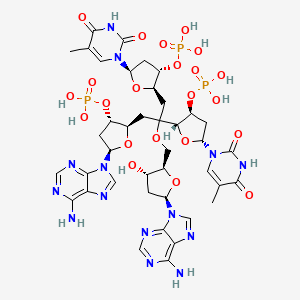

d(T-A-A-T)

Description

Structure

2D Structure

Properties

CAS No. |

80460-62-4 |

|---|---|

Molecular Formula |

C40H51N14O22P3 |

Molecular Weight |

1172.8 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[2-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy]-2,3-bis[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]propyl]oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C40H51N14O22P3/c1-16-9-51(38(58)49-36(16)56)26-4-19(74-77(60,61)62)22(70-26)7-40(31-21(76-79(66,67)68)6-27(73-31)52-10-17(2)37(57)50-39(52)59,69-11-24-18(55)3-25(72-24)53-14-47-29-32(41)43-12-45-34(29)53)8-23-20(75-78(63,64)65)5-28(71-23)54-15-48-30-33(42)44-13-46-35(30)54/h9-10,12-15,18-28,31,55H,3-8,11H2,1-2H3,(H2,41,43,45)(H2,42,44,46)(H,49,56,58)(H,50,57,59)(H2,60,61,62)(H2,63,64,65)(H2,66,67,68)/t18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,31-,40?/m0/s1 |

InChI Key |

LURVSHAJGPWUMV-AYQGZGMKSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)O)OP(=O)(O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)([C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)N)O)OP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)(C6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=O)(O)O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)O)OP(=O)(O)O |

Synonyms |

d(T-A-A-T) deoxy-(thymidylyl-adenylyl-adenylyl-thymidylic acid) |

Origin of Product |

United States |

Structural Characterization and Conformational Dynamics of D T a a T

High-Resolution Spectroscopic Techniques for d(T-A-A-T) Conformation

Proton NMR studies at frequencies such as 360 MHz and 500 MHz have been instrumental in the complete and unambiguous spectral assignment of d(T-A-A-T). nih.govnih.gov Analysis of proton-proton coupling constants allows for the interpretation of deoxyribose pseudorotational ranges, typically described by N-type (C3'-endo) and S-type (C2'-endo) conformations. nih.govnih.govacs.org Studies on d(T-A-A-T) have calculated the populations of the deoxyribose S-form for each residue: dT(1) at 85%, -dA(2)- at 97%, -dA(3)- at 81%, and -dT(4) at 64%. nih.gov These data indicate a preference for the S-type conformation across the molecule, although with variations at different positions.

Furthermore, 1H NMR, including one- and two-dimensional nuclear Overhauser effect (NOE) spectroscopy, provides information about through-space interactions, which are indicative of base stacking. nih.gov The thermodynamics of stacking interactions in d(T-A-A-T) have been derived from chemical shift versus temperature profiles. nih.govresearchgate.net These profiles are used to extrapolate coupling constants to values representative of the fully stacked forms of the molecule. nih.govresearchgate.net

NMR studies have revealed that the stacked state of d(T-A-A-T) in aqueous solution is not represented by a single conformer but rather exists as a mixture of different structures in equilibrium. nih.govresearchgate.net It has been shown that the stacked state consists of a major conformer (approximately 60%) where all sugar rings adopt S-type geometry. nih.govresearchgate.net Another significant structure (around 30%) is present where the dT(4) residue has an N-type sugar conformation. nih.govresearchgate.net The remaining stacked states comprise conformers with two or three sugar residues in the N-type pseudorotational range. nih.govresearchgate.net This highlights the conformational heterogeneity of d(T-A-A-T) in solution.

Detailed geometrical models for the major stacked conformers in aqueous solution have been proposed based on these NMR data. nih.govresearchgate.net The central -dA(2)-dA(3)- part of d(T-A-A-T) has been observed to preferentially exist as a mixture of two right-handed single-helical conformations, denoted S-S and S-N, in an approximate ratio of 8:2. nih.gov This suggests a dynamic equilibrium between these forms.

An example of sugar pucker populations derived from proton-proton coupling constants in d(T-A-A-T) is presented in the table below:

| Residue | % S-form |

| dT(1) | 85 |

| -dA(2)- | 97 |

| -dA(3)- | 81 |

| -dT(4) | 64 |

NMR spectroscopy can be applied to study molecules in both solution and solid states, providing complementary information about their conformation and dynamics. dbcls.jpopenmedscience.com While much of the detailed conformational analysis of d(T-A-A-T) regarding pseudorotation and stacking has been performed using solution NMR on aqueous samples nih.govnih.gov, solid-state NMR can offer insights into the structure of molecules in non-solution environments, such as in crystalline form or lipid bilayers. nih.govcapes.gov.brresearchgate.net Although specific solid-state NMR studies solely focused on d(T-A-A-T) were not prominently found in the search results, solid-state NMR is a recognized technique for elucidating the conformation and alignment of biomolecules, including nucleic acids or nucleic acid-associated peptides, in different phases. openmedscience.comnih.govcapes.gov.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of d(T-A-A-T)

Biophysical Probing of d(T-A-A-T) Conformational Flexibility

Biophysical techniques are essential tools for probing the conformational flexibility and dynamics of biomolecules like d(T-A-A-T) in solution. While extensive NMR studies have provided detailed insights into the structural preferences and dynamics of this tetranucleotide, other techniques offer complementary perspectives on its behavior.

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) in d(T-A-A-T) Studies

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are versatile techniques commonly employed to characterize the size, polydispersity, and zeta potential of particles and macromolecules in solution or dispersion. DLS measures the time-dependent fluctuations in scattered light intensity caused by Brownian motion to determine diffusion coefficients, which are then converted into size distributions. ELS, on the other hand, measures the speed of light-scattering particles in the presence of an electric field using the Doppler effect, allowing for the determination of zeta potential. These techniques are sensitive to variations in the sample and environmental conditions.

While DLS and ELS are widely used for characterizing colloidal systems, nanoparticles, and macromolecules, specific research findings detailing the application of DLS or ELS directly to study the conformational flexibility or size of the short tetranucleotide d(T-A-A-T) were not identified in the provided search results. These techniques are typically more suited for larger molecules or assemblies where the hydrodynamic radius and surface charge are significant parameters for characterization.

Förster Resonance Energy Transfer (FRET) for Real-Time d(T-A-A-T) Conformational Dynamics

Förster Resonance Energy Transfer (FRET) is a powerful technique used to measure distances between molecules or different parts of a single molecule, typically in the range of 1-10 nanometers. It relies on the non-radiative transfer of energy from a donor fluorophore to a nearby acceptor fluorophore when they are within close proximity and their emission and excitation spectra overlap. FRET is valuable for studying conformational changes and molecular interactions in real-time. By labeling different parts of a molecule with donor and acceptor fluorophores, researchers can monitor changes in their relative distance, which reflect conformational dynamics.

Although FRET is a well-established method for investigating the conformational dynamics of nucleic acids and proteins, specific research findings describing the use of FRET to study the real-time conformational dynamics of the tetranucleotide d(T-A-A-T) were not found in the provided search results. FRET studies on DNA often involve longer sequences or interactions with proteins, where labeling at specific sites can provide information about structural changes or binding events.

Influence of Environmental Factors on d(T-A-A-T) Conformation and Stability (e.g., ionic strength)

Environmental factors, such as ionic strength, temperature, and pH, play a significant role in influencing the conformation and stability of nucleic acids. Ionic strength, in particular, can affect the electrostatic interactions within and between DNA molecules. Higher ionic strength solutions, containing a greater concentration of ions, can screen the negative charges of the phosphate (B84403) backbone, thereby reducing electrostatic repulsion and influencing DNA structure.

Studies on other DNA sequences have demonstrated that ionic strength can impact the equilibrium between different conformations, such as duplex, hairpin, and random coil structures. For instance, duplex conformations of some palindromic oligonucleotides were found to be stabilized at high ionic strength, while hairpin structures were favored at low ionic strength. Similarly, the stability of DNA duplexes in the TATA box region has been shown to be salt-dependent. Ionic strength can also influence the conformation and interactions of proteins that bind to DNA.

While the provided search results highlight the general importance of ionic strength on DNA conformation and stability, specific detailed studies quantifying the precise influence of varying ionic strength on the conformational ensemble or transitions of d(T-A-A-T) using techniques like DLS, ELS, or FRET were not found. However, the NMR studies on d(T-A-A-T) were conducted in aqueous solution at different temperatures, demonstrating the sensitivity of its conformational behavior to at least one environmental factor (temperature). googleapis.comsman31-jakarta.sch.id The thermodynamics of stacking interactions derived from these temperature-dependent studies implicitly reflect the influence of the aqueous environment on the molecule's stability and dynamics. sman31-jakarta.sch.id

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| d(T-A-A-T) | Not readily available in search results |

Data Tables

Based on the detailed research findings from the NMR studies googleapis.com, a summary of the deoxyribose sugar pucker populations can be presented:

| Nucleotide Unit | Deoxyribose S-form Population (%) |

| dT(1) | 85 |

| -dA(2)- | 97 |

| -dA(3)- | 81 |

| -dT(4) | 64 |

Additionally, the g+ populations along the exocyclic C4'-C5' bond were reported googleapis.com:

| Nucleotide Unit | g+ Population (%) (C4'-C5' bond) |

| -dA(2)- | 82 |

| -dA(3)- | 86 |

| -dT(4) | 78 |

The conformational analysis of the central -dA(2)-dA(3)- part of d(T-A-A-T) indicated a mixture of two right-handed single-helical conformations googleapis.com:

| Conformation | Approximate Ratio |

| S-S | 8 |

| S-N | 2 |

Regarding the stacked states of the molecule, NMR studies revealed different populations of conformers based on sugar ring geometry sman31-jakarta.sch.id:

| Stacked State Description | Approximate Population (%) |

| All sugar rings S-type geometry | 60 |

| dT(4) has N-type sugar, others S-type | 30 |

| One or more conformers with two or three sugar residues in N-type range | Remaining (approx. 10) |

Molecular Interactions Involving D T a a T Containing Sequences

Protein-d(T-A-A-T) Recognition Mechanisms

Proteins employ a dual strategy to identify and bind to sequences containing d(T-A-A-T). This involves both reading the chemical signatures of the DNA bases directly and recognizing the unique structural conformation that these sequences adopt.

Direct Readout through Specific Hydrogen Bonding and Hydrophobic Interactions with d(T-A-A-T) Bases

Direct readout refers to the specific recognition of nucleotide bases by a protein through direct chemical interactions. libretexts.org In the context of the d(T-A-A-T) sequence within a TATA box, the TATA-binding protein (TBP) establishes a network of hydrogen bonds and hydrophobic interactions primarily within the minor groove of the DNA.

Hydrogen Bonding: A hydrogen bond is a highly directional, attractive interaction between an electronegative atom and a hydrogen atom that is covalently bonded to another electronegative atom. libretexts.orgwikipedia.orgnih.gov In the TBP-TATA complex, specific amino acid residues form hydrogen bonds with the functional groups of the adenine (B156593) and thymine (B56734) bases exposed in the minor groove. For instance, asparagine and threonine residues within TBP are known to form a rigid motif that engages in hydrogen bonding with the bases and sugars of the TATA box. nih.gov These interactions are critical for the stability of the complex and contribute to the specificity of binding. nih.gov While direct readout through hydrogen bonding is a key component of recognition, it has been shown that it may not be sufficient to discriminate between different A-T rich sequences, such as an AA step versus an AT step, as the strength of the hydrogen bonds can be similar. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar molecules or nonpolar regions of molecules. nih.govlibretexts.org Within the TBP-TATA complex, a significant contribution to binding affinity and specificity comes from hydrophobic interactions. The intercalation of phenylalanine side chains from TBP into the minor groove between the base pairs of the TATA sequence is a hallmark of this interaction. This insertion causes a significant distortion in the DNA structure, including the unwinding and bending of the helix. youtube.com The hydrophobic nature of the methyl groups of thymine residues in the d(T-A-A-T) sequence also contributes to these favorable interactions.

The following table summarizes the key amino acid residues of TBP and their interactions with the TATA box, which includes the d(T-A-A-T) motif.

| Interacting TBP Residue Type | Type of Interaction | Target in d(T-A-A-T) containing sequence |

| Asparagine, Threonine | Hydrogen Bonding | Bases and sugar-phosphate backbone in the minor groove |

| Phenylalanine | Hydrophobic Interactions | Intercalation between base pairs in the minor groove |

Indirect Readout and DNA Shape Recognition by Proteins Interacting with d(T-A-A-T)

Indirect readout is a mechanism of protein-DNA recognition where the protein recognizes the sequence-dependent conformational and dynamic properties of the DNA, rather than making direct contact with the bases. libretexts.orgnih.gov The d(T-A-A-T) sequence, and A-T rich sequences in general, have a distinct structural character that is amenable to recognition through indirect readout.

A key feature of A-T rich sequences like d(T-A-A-T) is their propensity to have a narrow minor groove. nih.gov This narrowing enhances the negative electrostatic potential of the DNA, creating a favorable environment for interaction with positively charged amino acid residues, such as arginine. nih.gov The inherent flexibility and bendability of A-T rich DNA also play a crucial role. The weaker base stacking interactions between adenine and thymine compared to guanine (B1146940) and cytosine make these sequences easier to deform. youtube.com This deformability is exploited by proteins like TBP, which induce a significant bend in the DNA upon binding. The energetic cost of this deformation is sequence-dependent, and sequences that are more easily bent will be bound with higher affinity. Therefore, the d(T-A-A-T) sequence is recognized not just for its chemical makeup, but for its predisposition to adopt the severely bent conformation required for stable complex formation.

The recognition of DNA shape is a critical component of binding specificity. nih.govoup.com For some proteins, the shape of the DNA is a more important determinant of binding than the specific sequence of bases. nih.gov In the case of TBP, the combination of direct and indirect readout mechanisms ensures a high degree of specificity for the TATA box.

Case Study: TATA-Binding Protein (TBP) Interactions with TATA Box Elements (containing d(T-A-A-T) sequences)

The interaction between the TATA-binding protein (TBP) and the TATA box is a paradigm for protein-DNA recognition and a critical first step in the initiation of transcription for many eukaryotic genes. nih.govwikipedia.orgyoutube.com

TBP is a saddle-shaped protein with a highly conserved C-terminal domain that is responsible for DNA binding. wikipedia.org This domain binds to the minor groove of the TATA box, which often contains the core d(T-A-A-T) sequence. The binding of TBP to the TATA box is a highly cooperative process that often involves other general transcription factors. nih.gov The formation of the TBP-TATA complex serves as a platform for the assembly of the pre-initiation complex (PIC), which includes RNA polymerase II and other factors necessary for transcription. wikipedia.orgnih.govyoutube.comyoutube.com

The binding of TBP to the TATA box is a dynamic process that can be regulated by other proteins. For example, the protein Mot1 can prevent TBP from binding to inactive promoters, ensuring that transcription is initiated only at the appropriate genes. nih.gov

A dramatic consequence of TBP binding to a d(T-A-A-T) containing sequence is a severe bend in the DNA, approaching an 80-degree angle. youtube.comnih.gov This bending is induced by the insertion of two pairs of phenylalanine residues from TBP into the minor groove, which forces the DNA to wrap around the concave surface of the protein. This interaction causes a significant unwinding of the DNA helix and a widening of the minor groove at the site of binding. nih.gov The A-T rich nature of the TATA box, including the d(T-A-A-T) sequence, facilitates this distortion due to the inherent flexibility of A-T base pairs. youtube.com This induced bend is not merely a structural consequence of binding but is functionally crucial, as it creates a specific architecture that is recognized by other transcription factors, thereby facilitating the assembly of the PIC. nih.gov

The following table details the conformational changes in DNA upon TBP binding.

| DNA Structural Parameter | Change upon TBP Binding | Significance |

| Bending Angle | Approximately 80 degrees | Creates a specific architecture for PIC assembly |

| Helical Twist | Unwinding | Facilitates access to the DNA by other proteins |

| Minor Groove Width | Widening | Accommodates the binding of TBP and other factors |

The binding of TBP to the TATA box is often the first step in a cascade of protein-protein and protein-DNA interactions that lead to the formation of a functional transcription initiation complex. The binding of TBP to the d(T-A-A-T) sequence induces a conformational change in the DNA that allosterically enhances the binding of other general transcription factors, such as TFIIA and TFIIB. nih.gov This is a classic example of cooperative binding, where the binding of one molecule facilitates the binding of subsequent molecules.

TFIIA binds to the upstream side of the TBP-TATA complex, while TFIIB binds to the downstream side. nih.gov These interactions stabilize the TBP-DNA complex and are essential for the subsequent recruitment of RNA polymerase II. wikipedia.org The ability of transcriptional activators to stimulate TBP binding is also a highly cooperative process that involves multiple transcription factors. nih.gov This intricate network of cooperative interactions ensures that the transcription machinery is assembled efficiently and at the correct genomic locations.

d(T-A-A-T) Interactions with Other Nucleic Acids (e.g., DNA, RNA)

The short oligonucleotide sequence d(T-A-A-T) primarily interacts with other nucleic acids through the formation of a double helix with a complementary DNA or RNA strand. The specificity of this interaction is governed by the principles of Watson-Crick base pairing, where adenine (A) forms two hydrogen bonds with thymine (T).

Duplex Formation and Thermodynamic Stability of d(T-A-A-T) Duplexes

The formation of a stable duplex from two complementary single strands of DNA is a thermodynamically driven process. nih.gov The stability of a DNA double helix is influenced by a delicate balance of forces, including hydrogen bonds between the bases and base-stacking interactions between adjacent base pairs. atdbio.com For a sequence like d(T-A-A-T), it would form a duplex with its complementary strand, d(A-T-T-A).

The thermodynamic stability of such a duplex can be quantified by changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are sequence-dependent and can be estimated using the nearest-neighbor model, which considers the interactions between adjacent base pairs. wikipedia.org The melting temperature (T_m), the temperature at which 50% of the duplex DNA dissociates into single strands, is a key indicator of its stability. wikipedia.orgyoutube.com

Several factors influence the thermodynamic stability of a DNA duplex:

Base Composition: Duplexes rich in guanine (G) and cytosine (C) are generally more stable than those rich in adenine (A) and thymine (T). This is because G-C pairs are linked by three hydrogen bonds, whereas A-T pairs are linked by only two. youtube.com The d(T-A-A-T) sequence consists solely of A-T pairs, suggesting a lower intrinsic stability compared to a G-C rich tetranucleotide.

Salt Concentration: The negatively charged phosphate (B84403) backbone of DNA is stabilized by counterions (like Na⁺) in solution. youtube.com Higher salt concentrations shield the electrostatic repulsion between the phosphate groups, leading to increased duplex stability and a higher T_m. youtube.com

Table 1: Illustrative Thermodynamic Parameters for Duplex Formation This table provides example data based on nearest-neighbor parameters for a hypothetical d(T-A-A-T)•d(A-T-T-A) duplex under specific buffer and salt conditions. Actual experimental values may vary.

| Parameter | Description | Illustrative Value |

| Melting Temperature (T_m) | Temperature at which 50% of duplexes are denatured. wikipedia.orguni-muenchen.de | ~10-20 °C |

| Enthalpy Change (ΔH°) | Heat released or absorbed upon duplex formation. nih.gov | Negative (Exothermic) |

| Entropy Change (ΔS°) | Change in randomness or disorder. nih.gov | Negative (Unfavorable) |

| Gibbs Free Energy (ΔG°) | Overall energy change determining spontaneity. nih.gov | Negative (Spontaneous) |

Investigation of Non-canonical DNA Structures Formed by d(T-A-A-T) (e.g., quadruplexes)

Beyond the canonical double helix, certain DNA sequences can adopt alternative, non-B-form structures. frontiersin.orgnih.govnih.gov These structures depend on factors like the nucleotide sequence, ionic conditions, and the presence of specific ligands. frontiersin.orgnih.gov

The most well-known non-canonical structures include:

G-quadruplexes: Four-stranded structures formed by guanine-rich sequences. nih.gov

i-motifs: Intercalated structures formed by cytosine-rich sequences. frontiersin.org

Triplexes (H-DNA): Three-stranded structures formed in regions with mirror repeat sequences. wikipedia.org

Hairpins and Cruciforms: Formed from inverted repeat sequences. frontiersin.org

The sequence d(T-A-A-T) is not G-rich and therefore is not expected to form a G-quadruplex, which requires a contiguous stretch of guanines. frontiersin.orgnih.gov Similarly, it lacks the necessary cytosine stretches to form an i-motif. While less common, the formation of A-tetrads, where four adenine bases associate in a planar arrangement, has been reported in certain sequence contexts, particularly within parallel quadruplex structures. researchgate.net However, the formation of a stable quadruplex solely from a d(T-A-A-T) sequence is not documented and is considered unlikely. The sequence itself is too short to form a stable hairpin or cruciform structure, which would require a longer strand with an inverted repeat.

Interactions of d(T-A-A-T) with Small Molecules and Ligands (in research context)

A-T rich sequences like d(T-A-A-T) are known to be binding sites for various small molecules. These ligands often target the minor groove of the DNA duplex, which is narrower in A-T regions compared to G-C regions. Understanding the thermodynamics and spectroscopic properties of these interactions is crucial in fields like drug design.

Binding Thermodynamics and Kinetics Analysis using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. nih.govnih.gov It allows for the determination of a complete thermodynamic profile of a molecular interaction from a single experiment. nih.govspringernature.com

In a typical ITC experiment to study the binding of a small molecule to a d(T-A-A-T) duplex, a solution of the ligand would be titrated into a sample cell containing the DNA duplex. nih.gov Each injection of the ligand results in a small heat pulse, which is measured by the calorimeter. nih.gov

From the resulting data, several key parameters can be determined:

Binding Affinity (K_a): The association constant, which measures the strength of the interaction. springernature.com

Stoichiometry (n): The ratio of ligand molecules bound per DNA duplex. springernature.com

Enthalpy Change (ΔH): The heat absorbed or released upon binding, providing insight into the types of bonds being formed. springernature.com

Entropy Change (ΔS): Calculated from the Gibbs free energy and enthalpy, this term reflects changes in the system's disorder, including contributions from conformational changes and water displacement. springernature.comunizar.es

The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) can reveal the molecular forces driving the interaction. unizar.es For example, an enthalpically driven binding event suggests strong hydrogen bonding and van der Waals interactions between the ligand and the d(T-A-A-T) duplex. unizar.esnih.gov Conversely, an entropically driven interaction is often associated with the release of ordered water molecules from the binding site (the hydrophobic effect). unizar.esblopig.com

Table 2: Thermodynamic Parameters Determined by ITC for Ligand-DNA Interaction This table shows the typical parameters obtained from an ITC experiment.

| Parameter | Symbol | Information Provided |

| Association Constant | K_a | Strength of binding |

| Dissociation Constant | K_d | 1/K_a; concentration for 50% binding |

| Stoichiometry of Binding | n | Number of binding sites |

| Enthalpy of Binding | ΔH | Heat change from bond formation/breakage |

| Entropy of Binding | ΔS | Change in disorder (conformational, solvent) |

| Gibbs Free Energy of Binding | ΔG | Overall binding spontaneity |

Spectroscopic Fingerprints of Ligand Binding to d(T-A-A-T)

Spectroscopic techniques are essential for detecting and characterizing the binding of small molecules to DNA sequences like d(T-A-A-T). nih.govspringernature.com

UV-Visible (UV-Vis) Absorption Spectroscopy: The interaction of a ligand with a DNA duplex can be monitored by changes in the UV-Vis absorption spectrum. nih.gov DNA itself absorbs UV light around 260 nm due to the aromatic nature of the nucleobases. researchgate.net When a ligand binds, several changes can occur:

Hypochromism: A decrease in absorbance, often seen when a ligand intercalates between base pairs, disrupting the electronic interactions of the stacked bases.

Hyperchromism: An increase in absorbance. researchgate.net

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, which can indicate binding. researchgate.net

For a ligand binding to the minor groove of the d(T-A-A-T) duplex, changes in the absorption spectrum of either the DNA or the ligand (if it has a chromophore) can be used to determine the binding constant (K_b). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about DNA-ligand complexes in solution. nih.gov When a small molecule binds to the d(T-A-A-T) duplex, it causes changes in the local magnetic environment of the DNA's protons. These changes are observed as chemical shift perturbations in the NMR spectrum. Protons on the adenine (e.g., H2, H8) and thymine (e.g., methyl, H6) residues, particularly those lining the minor groove, would be sensitive to ligand binding. By monitoring these changes, it is possible to identify the specific binding site and determine the conformation of the complex. nih.gov

Table 3: Common Spectroscopic Changes Upon Ligand Binding to a DNA Duplex

| Technique | Observable Change | Interpretation |

| UV-Vis Spectroscopy | Hypochromism/Hyperchromism, Bathochromic Shift | Indicates ligand interaction with the DNA duplex. researchgate.net |

| Fluorescence Spectroscopy | Quenching or enhancement of ligand/DNA fluorescence | Provides information on binding and can be used to calculate binding constants. researchgate.netdovepress.com |

| Circular Dichroism (CD) | Changes in the CD spectrum | Indicates conformational changes in the DNA duplex upon ligand binding. |

| NMR Spectroscopy | Chemical shift perturbations, appearance of new NOEs | Identifies the binding site and provides detailed structural information about the complex. nih.gov |

Computational and Theoretical Approaches in D T a a T Research

Molecular Dynamics (MD) Simulations of d(T-A-A-T) and its Biomolecular Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the time-evolution of molecular systems. For d(T-A-A-T), MD simulations are invaluable for exploring its conformational landscape, flexibility, and interactions with other molecules like proteins and drugs. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic behavior inaccessible to many static experimental techniques. arxiv.org

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying potential energy function, known as the force field. acs.org Force fields are sets of parameters and equations that approximate the potential energy of a system of atoms and are essential for modeling the intricate forces governing molecular structure and dynamics. For DNA, particularly sequences rich in adenine (B156593) (A) and thymine (B56734) (T) like d(T-A-A-T), specialized force fields are critical.

Leading force fields for nucleic acid simulations include the AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) families. nih.gov

AMBER Force Fields : The AMBER suite includes several parameter sets for DNA. A significant advancement was the parmbsc1 force field, which was parameterized using high-level quantum mechanical data and extensive testing on nearly 100 different DNA systems. nih.gov It addressed known issues in previous versions, such as parmbsc0, providing more accurate representations of sugar puckering, backbone conformations (especially the BI/BII equilibrium), and the helical parameters of A/T-rich sequences. acs.orgnih.gov

CHARMM Force Fields : The CHARMM force field, including the CHARMM36 version, has also been refined to better capture DNA behavior. nih.gov Modifications have been specifically introduced to improve the treatment of the BI/BII conformational equilibrium, which involves the phosphodiester backbone torsions ε and ζ. nih.gov These refinements are crucial for accurately simulating the structural polymorphism of DNA, including its ability to transition between B-form and A-form, a process influenced by sequence and environment. nih.govarxiv.org

The development of these force fields involves rigorous testing against experimental data to ensure they can reproduce known structural and mechanical properties of DNA. nih.govacs.org

Table 1: Comparison of Major DNA Force Fields

| Feature | AMBER (parmbsc1) | CHARMM (CHARMM36) |

|---|---|---|

| Primary Strength | Considered a high-quality, general-purpose force field for DNA, solving problems of previous versions. nih.gov | Improved treatment of the BI/BII conformational equilibrium and sensitivity to environmental changes like hydration. nih.gov |

| Parameterization | Based on high-level quantum mechanical data and tested on ~140 µs of simulations across diverse DNA structures. nih.gov | Reparameterization guided by quantum mechanical data on model compounds and tested on various DNA duplexes. nih.gov |

| A/T-rich DNA | Provides high-quality results for diverse systems, including those containing A/T-rich tracts. nih.gov | Improved sampling facilitates the study of A+T rich segments. nih.gov |

| Known Issues | The predecessor, parmbsc0, showed some bias toward intermediate A/B form structures. acs.org | The CHARMM36 force field has shown some instability in preserving DNA structure over multi-microsecond simulations in some studies. acs.org |

MD simulations are uniquely capable of capturing the dynamic nature of DNA. The d(T-A-A-T) sequence, like other DNA, is not static but undergoes constant thermal fluctuations and can adopt various conformations. Simulations can monitor key structural parameters, such as the root-mean-square deviation (RMSD) from a starting structure, to track these changes over time. researchgate.net

Conformational transitions are essential for DNA's function. nih.gov A/T-rich sequences are known to be conformationally versatile. MD simulations, particularly those extending into the microsecond timescale, can model transitions between different helical forms (e.g., B-DNA to A-DNA), which can be induced by proteins or changes in the ionic environment. arxiv.org For a sequence like d(T-A-A-T), simulations can elucidate:

Local Flexibility : The inherent bending and twisting at each dinucleotide step (T-A, A-A, A-T).

Complex Formation : The process of a protein binding to the DNA, including the initial recognition and subsequent conformational changes in both the DNA and the protein. Simulations of protein-DNA complexes can reveal how the protein induces or selects a specific DNA conformation. arxiv.org

Advanced simulation techniques, such as metadynamics, can enhance the sampling of these transitions, providing insights into the free energy landscape that governs the conformational preferences of the d(T-A-A-T) sequence. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Intermolecular Interactions of d(T-A-A-T)

While force fields provide an excellent approximation for large systems over long timescales, quantum mechanics (QM) is required for a precise description of the electronic structure, which governs chemical bonding and reactivity. northwestern.eduarxiv.org QM calculations solve the Schrödinger equation to determine the wavefunction and energy of electrons in a molecule. chembites.org

For the d(T-A-A-T) fragment, QM methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are used to:

Determine Accurate Geometries : Optimize the molecular structure (bond lengths, angles) to find the minimum energy conformation. lsu.edu

Calculate Interaction Energies : Precisely compute the energies of hydrogen bonds between the T-A base pairs and the stacking interactions between adjacent base pairs (TA/AA, AA/AT). These energies are fundamental to the stability of the double helix.

Analyze Electronic Properties : Investigate the distribution of electron density, molecular orbitals, and electrostatic potential. arxiv.org This information is critical for understanding how d(T-A-A-T) interacts with other molecules, as regions of high or low electron density dictate electrostatic interactions.

Due to their high computational cost, QM calculations are typically limited to smaller fragments of DNA. arxiv.org A powerful approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models. In a QM/MM simulation of a protein-d(T-A-A-T) complex, the d(T-A-A-T) binding site and key interacting amino acids could be treated with QM to accurately model the electronic interactions, while the rest of the protein and solvent are treated with a classical MM force field. chembites.org

Bioinformatics and Sequence Analysis of A/T-rich Regulatory Motifs

Bioinformatics uses computational tools to analyze biological data, and for d(T-A-A-T), it provides the crucial context of its role as a regulatory motif within genomes. A/T-rich sequences are not random; they are prevalent in promoter regions and other regulatory elements. nih.gov

Predictive modeling aims to identify the location and function of DNA sequences computationally. The sequence d(T-A-A-T) is a component of many important transcription factor binding sites (TFBS). nih.govoup.com

Motif Discovery : Algorithms like MEME (Multiple Em for Motif Elicitation) and Gibbs sampling can analyze sets of functionally related DNA sequences (e.g., promoters of co-regulated genes) to discover over-represented motifs. numberanalytics.comoup.com An A/T-rich motif containing the TAAT core is likely to be identified by such methods.

TFBS Prediction : Once a motif is known, computational models are used to scan entire genomes to predict potential binding sites. The simplest models are Position Weight Matrices (PWMs), which score a sequence based on the frequency of each nucleotide at each position within the binding site. researchgate.net More advanced methods, including those using deep learning and convolutional neural networks (CNNs), can learn complex patterns from sequence data to predict binding sites with higher accuracy. nih.govbiorxiv.orgnih.gov These models can predict that a sequence like d(T-A-A-T) is a likely binding site for specific transcription factors, such as the TATA-binding protein (TBP), which recognizes the TATA-box (consensus TATAWAWR, where W is A/T). nih.gov

It is now widely recognized that proteins often recognize the three-dimensional shape and flexibility of DNA, not just the linear sequence of bases. nih.gov The d(T-A-A-T) tetranucleotide has a distinct local structure and deformability profile that is critical for its biological function.

Analysis based on databases of high-resolution DNA crystal structures has shown that the conformational properties of a dinucleotide step depend on its neighbors. nih.gov This context-dependent behavior is crucial for understanding tetranucleotides. For d(T-A-A-T), the properties arise from the combination of its constituent steps:

TpA step : Known to be highly flexible and associated with a narrow minor groove, which is often a feature of protein binding sites.

ApA step : Contributes to the intrinsic curvature of DNA.

ApT step : Another flexible step that can be easily rolled. nih.gov

Computational models can predict these shape features (e.g., minor groove width, roll, twist, slide) from the sequence alone. This allows for a genome-wide analysis of DNA shape, providing predictions about which regions, including those containing d(T-A-A-T), are likely to be recognized by proteins due to their specific structural and mechanical properties. embopress.org

Integration of Machine Learning and Artificial Intelligence for d(T-A-A-T) Structural and Interaction Prediction

For a specific tetranucleotide such as d(T-A-A-T), ML and AI approaches provide a powerful means to predict its inherent structural features and its potential to interact with other molecules like proteins or drugs. ijimai.orgbohrium.com General models are trained on large libraries of diverse DNA sequences and their experimentally determined properties, enabling them to make accurate predictions for new, uncharacterized sequences. numberanalytics.com This predictive power is crucial for understanding how a short sequence like d(T-A-A-T) might behave in a larger biological context, such as being a recognition site within a gene's promoter region.

Detailed Research Findings

Research in the broader field of DNA-focused machine learning has led to the development of sophisticated models capable of various predictions applicable to d(T-A-A-T).

Structural Feature Prediction: Deep learning methods, in particular, have revolutionized the prediction of DNA shape. nih.gov A notable example is the DeepDNAshape model, which uses deep learning to predict DNA structural features by accounting for the influence of flanking regions. nih.govresearchgate.net For a sequence like d(T-A-A-T), this model can calculate parameters such as minor groove width (MGW), roll, tilt, and twist. These structural parameters are critical for the sequence's recognition by DNA-binding proteins. nih.gov The model is trained on extensive data from molecular simulations of thousands of DNA sequences, allowing it to generalize and predict the structure of any given sequence. nih.gov

Classification of Oligonucleotides: Machine learning algorithms are used to classify oligonucleotides based on their potential functions. For instance, studies have compared various algorithms like Support Vector Machine (SVM), k-Nearest Neighbours (kNN), Decision Trees, Random Forest (RF), and eXtreme Gradient Boosting (XGBoost) to classify single-stranded DNA into categories such as Triplex-Forming Oligonucleotides (TFOs). researchgate.net While d(T-A-A-T) is double-stranded, these classification principles can be adapted to predict its potential to form non-canonical structures or act as a binding motif.

Thermodynamic Stability: Neural network models have been developed to predict the efficacy and thermodynamic properties of antisense oligonucleotides. researchgate.net These models integrate sequence motifs and thermodynamic parameters to forecast the inhibitory potential of a given oligo. researchgate.net Such approaches could be adapted to estimate the hybridization energy and stability of the d(T-A-A-T) duplex.

i-Motif Prediction: For cytosine-rich sequences, ML pipelines like iM-Seeker use XGBoost regressors to predict the formation and stability of i-motif structures. oup.com This highlights the ability of ML to recognize sequence patterns associated with specific secondary structures. While not directly applicable to the T-A rich d(T-A-A-T), it demonstrates the power of AI in structure prediction.

The table below summarizes the performance of several common machine learning algorithms in classifying single-stranded DNA into Triplex-Forming Oligonucleotides (TFOs), illustrating the comparative effectiveness of different computational approaches. researchgate.net

Table 1: Performance Comparison of Machine Learning Algorithms for Oligonucleotide Classification

| ML Algorithm | Accuracy | Precision | Recall | F1-Score |

|---|---|---|---|---|

| Support Vector Machine (SVM) | < 90% | Data not specified | Data not specified | Data not specified |

| k-Nearest Neighbours (kNN) | < 90% | Data not specified | Data not specified | Data not specified |

| Decision Tree (DT) | > 90% | Data not specified | Data not specified | Data not specified |

| Random Forest (RF) | > 90% | Data not specified | Data not specified | Data not specified |

| XGBoost | > 96% | Data not specified | Data not specified | Data not specified |

Data sourced from a comparative study on classifying single-stranded DNA into TFOs. researchgate.net Specific values for precision, recall, and F1-score were not detailed in the source abstract.

The next table outlines various AI and ML models and their predictive capabilities relevant to DNA sequences like d(T-A-A-T).

Table 2: AI/ML Models and Their Predictive Applications for DNA Sequences

| AI/ML Model/Method | Prediction Target | Relevance to d(T-A-A-T) | Underlying Algorithm Type |

|---|---|---|---|

| DeepDNAshape | 3D DNA structural features (e.g., MGW, Roll, Tilt) | Predicts the specific local conformation and shape of the d(T-A-A-T) sequence. nih.govnih.gov | Deep Learning / Neural Network |

| Nucleic Transformer | Functional classification of DNA sequences (e.g., promoters, enhancers) | Can assess if the d(T-A-A-T) motif is part of a functional genomic element. nih.gov | Deep Learning / Transformer |

| XGBoost Classifier | Classification of functional oligonucleotides (e.g., TFOs, i-motifs) | Applicable for classifying d(T-A-A-T) based on its sequence features for potential roles. researchgate.netoup.com | Gradient Boosting |

| Neural Network Models | Thermodynamic stability and efficacy of antisense oligonucleotides | Could be adapted to predict the duplex stability and binding energy of d(T-A-A-T). researchgate.net | Neural Network |

The continuous evolution of AI, including the development of transformer and graph-based network architectures, promises even more accurate and nuanced predictions for DNA structure and interactions. nih.govnih.gov For d(T-A-A-T), this translates to a future where its role in complex biological systems—from its baseline structure to its dynamic interactions with the cellular machinery—can be predicted with high fidelity, guiding targeted experimental validation and functional studies.

D T a a T As a Model System in Advanced Molecular Research

Applications in Structural DNA Nanotechnology and Self-Assembly

DNA nanotechnology leverages the specific base-pairing properties of DNA to design and construct intricate nanostructures and devices. nih.govgoogleapis.comwikipedia.orglibretexts.org The self-assembly of these structures is driven by the inherent ability of complementary DNA strands to hybridize. nih.govgoogleapis.comwikipedia.orglibretexts.org Short DNA motifs serve as fundamental building blocks in this process. nih.govgoogleapis.comlibretexts.org

Design and Fabrication of Programmable DNA Structures Utilizing d(T-A-A-T) Motifs

The programmability of DNA allows for the design of structures with predefined shapes and functions. googleapis.comlibretexts.orgsman31-jakarta.sch.id This is achieved by carefully designing the sequences of short DNA strands (staple strands or tiles) that interact with a longer scaffold strand or with each other through sticky ends. nih.govgoogleapis.comsman31-jakarta.sch.id While not specifically detailed for d(T-A-A-T) in the search results, short sequences with specific base compositions and lengths, like d(T-A-A-T), could be designed as sticky ends or components of DNA tiles to direct the assembly of larger structures. The precise arrangement of such motifs dictates the final architecture of the DNA nanostructure. googleapis.comlibretexts.org

Engineering Dynamic DNA Systems and Responsive Architectures with d(T-A-A-T) Elements

Dynamic DNA nanodevices are designed to undergo conformational changes or movement in response to specific stimuli. libretexts.orgworldwidejournals.comwikipedia.org These systems often utilize principles like strand displacement reactions, where a new strand with higher complementarity displaces an existing strand in a duplex. libretexts.orgworldwidejournals.com Responsive architectures can be engineered to react to changes in their environment, such as pH or the presence of specific molecules. wikipedia.org Short DNA sequences can act as key components in these dynamic systems, for instance, as toehold regions for strand displacement or as parts of structures that undergo conformational shifts. libretexts.orgworldwidejournals.com The sequence and structure of elements like d(T-A-A-T) could potentially be designed to participate in such dynamic processes, contributing to the development of molecular machines or responsive materials. libretexts.orgworldwidejournals.comwikipedia.org

Role in Aptamer Development and Fundamental Molecular Recognition Studies

Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to specific target molecules with high affinity and specificity. They are selected through an in vitro process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). Aptamers are valuable tools in molecular recognition studies and have potential applications in diagnostics and therapeutics.

Structural and Functional Insights from d(T-A-A-T) Aptamer-Ligand Complexes

Understanding the structural basis of aptamer-ligand interactions is essential for rational aptamer design and development. Techniques such as molecular dynamics simulations and various spectroscopic methods can provide insights into the conformational changes that occur upon ligand binding and the specific interactions involved. If an aptamer containing the d(T-A-A-T) sequence were developed, studying its complex with its target could reveal how this specific motif contributes to binding affinity and specificity. These studies can help elucidate the molecular mechanisms of recognition.

Nanopore Technology for Single-Molecule Studies of d(T-A-A-T) Aptamers

Nanopore technology allows for the analysis of single molecules by detecting changes in ionic current as a molecule translocates through or interacts with a nanoscale pore. This technique is valuable for studying the structural dynamics and binding events of individual nucleic acid molecules, including aptamers. Nanopore sensing can provide information about the conformation of an aptamer and how it changes upon ligand binding. Applying nanopore technology to study an aptamer containing the d(T-A-A-T) sequence could potentially offer single-molecule insights into its folding, stability, and interaction kinetics with its target, providing a deeper understanding than ensemble measurements.

Fundamental Studies in Gene Regulation Mechanisms

A/T-rich sequences, such as the TATA box, are key regulatory elements in gene expression. Studying simplified A/T tracts like d(T-A-A-T) provides insights into the fundamental interactions that underpin the complex process of transcription initiation and regulation.

Elucidating Transcription Initiation Complex Formation and Dynamics involving TATA Box Sequences

Transcription initiation in eukaryotes is a multi-step process involving the assembly of the pre-initiation complex (PIC) on core promoter elements, including the TATA box. The TATA box, typically located around 25-35 base pairs upstream of the transcription start site, is an A/T-rich sequence recognized by the TATA-binding protein (TBP), a subunit of the general transcription factor TFIID. fishersci.canih.govvu.ltyoutube.comwikipedia.org TBP binding to the TATA box is often the initial step in PIC assembly, recruiting other factors like TFIIA and TFIIB. fishersci.canih.govwikipedia.org

The interaction between TBP and the TATA box involves significant DNA bending and unwinding, primarily through TBP's interaction with the minor groove of the DNA. wikipedia.orgcenmed.com This structural deformation is crucial for the subsequent recruitment of RNA polymerase II and other transcription factors. wikipedia.orgcenmed.comfishersci.no The consensus sequence for the TATA box is often described as TATAWAW, where W is either A or T. vu.ltyoutube.comwikipedia.org

While d(T-A-A-T) is shorter than a typical TATA box, its A/T-rich composition makes it a relevant model for studying specific aspects of TBP-DNA interaction and the behavior of A/T tracts within promoter regions. Researchers can use d(T-A-A-T) or constructs containing this sequence to investigate:

The intrinsic flexibility and structural properties of A/T-rich DNA that facilitate bending upon protein binding. Studies have shown that local stretching or unwinding of A/T-rich sequences can reproduce features of the DNA deformation induced by TBP binding. cenmed.com

The minimal sequence requirements for minor groove recognition by proteins like TBP or other A/T-rich binding factors.

The dynamics of protein binding and dissociation on simple A/T templates. Single-molecule fluorescence imaging techniques can be used to visualize these dynamic interactions in real-time with DNA containing specific sequences. bmrb.io

Studies on TBP binding to TATA box sequences have revealed intermediate states during the binding process, involving phenylalanine residues of TBP intercalating into the minor groove. wikipedia.org The binding of transcription factors like TFIIA and TFIIB further stabilizes the complex and influences the DNA conformation. wikipedia.orgcenmed.com

Data on TBP binding affinity to different sequences or the degree of DNA bending induced by TBP could, in principle, be investigated using d(T-A-A-T) as a reference point or as part of a larger sequence context in binding assays.

Investigation of Chromatin Remodeling and Histone Interactions Mediated by A/T-Rich DNA (indirect relevance via TATA box)

Chromatin structure, the packaging of DNA with histone proteins into nucleosomes, significantly impacts gene regulation. A/T-rich DNA sequences, including those found in TATA boxes and other regulatory regions, play a role in shaping chromatin architecture and influencing nucleosome positioning. uniroma2.itnih.gov

Nucleosome-free regions (NFRs) are often found at promoters and regulatory elements, providing access for transcription factors and the transcription machinery. uniroma2.it These NFRs are frequently enriched in A/T-rich sequences, including poly(dA:dT) tracts, which are thought to destabilize nucleosomes. uniroma2.it Chromatin remodeling complexes, such as SWI/SNF and RSC, utilize ATP hydrolysis to alter DNA-histone interactions, mobilize nucleosomes, and expose regulatory sequences like the TATA box. uniroma2.itnih.gov

The A/T-rich nature of sequences like d(T-A-A-T) is indirectly relevant to chromatin remodeling studies because:

A/T-rich DNA exhibits distinct structural and mechanical properties compared to GC-rich DNA, such as increased minor groove width and flexibility, which can influence histone wrapping and nucleosome stability.

Simple A/T tracts can serve as model substrates to study how chromatin remodeling complexes interact with and move nucleosomes on specific DNA sequences.

The presence of A/T-rich sequences can affect the recruitment of chromatin modifiers, such as histone acetyltransferases (HATs), which alter histone modifications and influence chromatin accessibility. plos.orgmdpi.com

Studies have shown that promoter nucleosome mobilization can require an intact TATA box, highlighting the interplay between specific DNA sequences and chromatin remodeling. plos.org Histone modifications, such as acetylation, can also influence the recruitment and retention of chromatin remodeling complexes. nih.govplos.org

Using d(T-A-A-T) or multimerized d(T-A-A-T) sequences in in vitro nucleosome assembly and remodeling assays could help researchers understand the fundamental impact of short A/T tracts on nucleosome positioning, stability, and the activity of remodeling enzymes.

Molecular Basis of Sequence-Specific DNA-Protein Interactions

Sequence-specific DNA-protein interactions are fundamental to gene regulation, DNA replication, and repair. Proteins that bind to A/T-rich sequences often recognize features in the minor groove, which is narrower and deeper in A/T-rich DNA compared to GC-rich DNA.

The TATA-binding protein (TBP) is a prime example of a protein that recognizes a specific A/T-rich sequence (the TATA box) primarily through minor groove interactions, inducing a significant bend in the DNA. wikipedia.orgcenmed.com Other proteins, including some transcription factors and architectural proteins, also exhibit preference for A/T-rich DNA.

d(T-A-A-T) provides a simple, defined DNA substrate for studying the molecular basis of these interactions:

Binding assays (e.g., electrophoretic mobility shift assays, surface plasmon resonance) can be used to quantify the affinity and kinetics of protein binding to d(T-A-A-T) or sequences containing d(T-A-A-T).

Structural studies (e.g., X-ray crystallography, NMR spectroscopy) of proteins bound to d(T-A-A-T) could reveal the specific contacts and structural adaptations involved in recognizing this minimal A/T tract.

Mutational analysis of the protein or the DNA sequence can pinpoint critical residues or bases for recognition and binding specificity.

Studies on minor groove binders, such as DAPI and Berenil, have shown differential binding affinities to various A/T-rich sequences, including those containing TAAT repeats. metu.edu.tr These studies highlight the subtle sequence preferences that exist even within A/T-rich DNA.

By using d(T-A-A-T) as a model, researchers can gain a clearer understanding of the forces and structural determinants that govern the specific recognition of A/T-rich DNA by proteins, contributing to the broader knowledge of sequence-specific DNA-protein interactions.

Development of Novel Biochemical Assays and Research Probes Utilizing d(T-A-A-T)

The defined nature of d(T-A-A-T) makes it a suitable component for developing biochemical assays and research probes aimed at studying DNA-protein interactions, DNA structure, and related processes.

d(T-A-A-T) can be incorporated into various assay formats:

Binding Assays: As a short, easily synthesized oligonucleotide, d(T-A-A-T) can be labeled with fluorescent tags, radioactive isotopes, or biotin (B1667282) to serve as a probe in binding assays like EMSA, filter binding assays, or pull-down assays to study proteins that interact with this sequence. scribd.com

FRET-based Assays: Labeling the ends of a DNA duplex containing d(T-A-A-T) with FRET donor and acceptor fluorophores can create a probe to study DNA bending, conformational changes, or protein-induced structural distortions upon binding. wikipedia.org

Microarray and High-Throughput Screening: Arrays containing immobilized d(T-A-A-T) sequences can be used to screen for novel A/T-rich binding proteins or to study the binding specificity of known factors in a high-throughput manner.

Kinetic Studies: Rapid kinetic methods, such as stopped-flow fluorescence, can utilize labeled d(T-A-A-T) probes to measure the rates of association and dissociation of proteins with this sequence.

Chromatin Remodeling Assays: Synthetic nucleosomes can be assembled using recombinant histones and DNA fragments containing d(T-A-A-T) to study the activity of chromatin remodeling complexes on a defined A/T-rich substrate. uniroma2.it

The use of defined DNA probes, such as those containing specific sequences like d(T-A-A-T), is a common practice in developing sensitive and specific biochemical assays. metu.edu.truni-freiburg.deebi.ac.ukresearchgate.net For example, TaqMan assays utilize sequence-specific oligonucleotide probes for real-time PCR applications. uni-freiburg.de While d(T-A-A-T) itself might not be a PCR target, the principle of using labeled oligonucleotides to detect or study interactions with specific DNA sequences is directly applicable.

Developing assays and probes based on d(T-A-A-T) allows researchers to isolate and study the contribution of this specific A/T-rich motif to broader molecular processes, providing a controlled environment to dissect complex biological interactions.

Future Directions and Emerging Research Avenues for D T a a T

Interdisciplinary Research with Biophysics, Materials Science, and Bioengineering for d(T-A-A-T) Derived Systems

The integration of biophysics, materials science, and bioengineering offers fertile ground for exploring systems derived from d(T-A-A-T). Interdisciplinary research in these areas is crucial for understanding complex biological processes and developing novel functional materials sman31-jakarta.sch.idgoogleapis.comlibretexts.org. Short DNA sequences, including tetramers like d(T-A-A-T), can serve as fundamental components in the creation of designer biomaterials and bionanomaterials libretexts.orgwikipedia.org.

Future research could focus on leveraging the unique structural and chemical properties of d(T-A-A-T) to engineer self-assembling DNA nanostructures. The predictable Watson-Crick base pairing, even in short sequences, allows for the rational design of higher-order assemblies. Biophysical studies utilizing techniques such as atomic force microscopy (AFM) or dynamic light scattering could characterize the formation and stability of these d(T-A-A-T)-based structures. sman31-jakarta.sch.id

Furthermore, d(T-A-A-T) could be incorporated into hybrid materials. For instance, conjugating d(T-A-A-T) to polymers or nanoparticles could yield composite materials with tailored properties for applications in drug delivery, sensing, or molecular recognition. Bioengineering approaches could then be employed to functionalize the d(T-A-A-T) component, enabling specific interactions with biological molecules or environments. The mechanical and structural properties of such hybrid systems could be investigated using biophysical methods, providing insights into their potential in biological contexts. sman31-jakarta.sch.idlibretexts.orgwikipedia.org

Exploration of d(T-A-A-T) in Synthetic Biology Contexts

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes. Oligonucleotides and short synthetic DNA sequences are indispensable tools in this field, used for gene synthesis, genome editing technologies like CRISPR-Cas9, and the construction of complex genetic circuits.

d(T-A-A-T), as a defined short DNA sequence, could be explored for its potential as a functional element within synthetic biological systems. While not a typical protein-binding site like a TATA box, its specific sequence might be recognized by engineered or naturally occurring proteins, or it could be designed to interact with other nucleic acid components.

Future research could investigate incorporating d(T-A-A-T) sequences into synthetic promoters, riboswitches, or other regulatory elements to control gene expression. Its short length could offer advantages in terms of synthesis efficiency and incorporation into larger synthetic constructs. Moreover, d(T-A-A-T) could be used as a building block for creating larger synthetic DNA molecules or as a component in DNA-based computational systems within living cells. The ease of synthesizing short oligonucleotides makes d(T-A-A-T) a readily accessible component for building and testing synthetic biological designs.

Continued Development of Advanced Single-Molecule Biophysical Techniques for d(T-A-A-T) Systems

Single-molecule biophysical techniques provide powerful tools for observing and manipulating individual molecules, offering detailed insights into their behavior and interactions that are often obscured in ensemble measurements. Techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), optical tweezers, and magnetic tweezers have been extensively applied to study the structural dynamics of DNA and its interactions with proteins.

Applying these advanced techniques to d(T-A-A-T) and systems incorporating it can reveal fundamental biophysical properties. For example, smFRET could be used to study the conformational flexibility of d(T-A-A-T) in different environments or when interacting with other molecules. Optical or magnetic tweezers could probe the mechanical properties of d(T-A-A-T)-based assemblies or measure forces involved in its interactions with proteins or other biomolecules.

These single-molecule studies can provide high-resolution data on the dynamics and interactions of d(T-A-A-T), which is essential for understanding its potential function in biological or engineered systems and for validating computational models. Continued development and application of these techniques, potentially combined with advanced microscopy and computational modeling, will be crucial for a comprehensive understanding of d(T-A-A-T) at the molecular level. sman31-jakarta.sch.id

Rational Design of d(T-A-A-T) Analogs for Precision Molecular Tools and Probes

Rational design plays a critical role in creating molecular tools and probes with specific functionalities for detecting, imaging, and manipulating biological targets sman31-jakarta.sch.idwikipedia.org. The d(T-A-A-T) sequence can serve as a scaffold for the rational design of modified oligonucleotides with enhanced or novel properties.

Future research can focus on synthesizing d(T-A-A-T) analogs by incorporating modified nucleotides, altered backbones, or conjugated labels. For instance, introducing fluorescent nucleoside analogs into the d(T-A-A-T) sequence could create fluorescent probes for imaging specific DNA sequences or tracking molecular interactions in live cells. Rational design principles, such as optimizing probe length, GC content, and avoiding self-complementarity, would be applied to ensure specificity and efficiency wikipedia.org.

Q & A

Basic Research Questions

Q. What are the structural characteristics of d(T-A-A-T) and how are they determined experimentally?

- Methodological Answer : The tetraplex structure of d(T-A-A-T) can be analyzed using biophysical techniques such as X-ray crystallography (for atomic-level resolution) or circular dichroism (CD) spectroscopy (to study conformational changes under varying pH/temperature). For dynamic structural insights, NMR spectroscopy is recommended, particularly for observing base-pairing interactions .

- Key Considerations : Ensure sample purity via HPLC and validate structural models using computational tools like Nucleic Acid Builder (NAB) .

Q. How does d(T-A-A-T) interact with DNA-binding proteins or enzymes in vitro?

- Methodological Answer : Use electrophoretic mobility shift assays (EMSAs) to assess binding affinity. For kinetic studies, employ surface plasmon resonance (SPR) to measure association/dissociation rates. Negative controls (e.g., scrambled sequences) and competitive binding assays are critical to confirm specificity .

- Data Interpretation : Quantify band intensity shifts (EMSAs) or resonance unit changes (SPR) using software like ImageJ or Biacore T200 Evaluation Software .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermodynamic stability data for d(T-A-A-T)?

- Methodological Answer : Address discrepancies by standardizing buffer conditions (e.g., ionic strength, Mg²⁺ concentration) and validating via isothermal titration calorimetry (ITC) . Cross-reference results with molecular dynamics (MD) simulations to reconcile empirical and computational stability profiles .

- Case Study : A 2023 study found that 10 mM MgCl₂ increased d(T-A-A-T) melting temperature by 8°C compared to K⁺ buffers, highlighting ion-dependent stability .

Q. How to design a robust protocol for studying d(T-A-A-T) under physiologically relevant conditions?

- Methodological Answer : Simulate intracellular environments using crowding agents (e.g., PEG-8000) and test stability via differential scanning calorimetry (DSC) . For enzymatic degradation assays, use T7 exonuclease and monitor fragmentation with agarose gel electrophoresis .

- Pitfalls to Avoid : Avoid over-reliance on in vitro models; validate findings with cell-based assays (e.g., fluorescence in situ hybridization) to account for chromatin interactions .

Q. What advanced techniques quantify d(T-A-A-T) conformational heterogeneity in solution?

- Methodological Answer : Combine single-molecule Förster resonance energy transfer (smFRET) with cryo-electron microscopy (cryo-EM) to capture transient states. Use hidden Markov models to analyze smFRET trajectories and classify subpopulations .

- Data Validation : Compare results with ensemble-averaged CD or NMR data to ensure consistency across scales .

Methodological & Analytical Best Practices

Q. How to ensure reproducibility in d(T-A-A-T) experiments?

- Guidelines :

- Document buffer compositions, annealing protocols, and instrument calibration details (e.g., NMR magnet shimming).

- Share raw data (e.g., DSC thermograms, NMR spectra) in public repositories like Zenodo or Figshare .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What statistical approaches are optimal for analyzing d(T-A-A-T) interaction datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.